

A Head-to-Head Comparison of CL2E and Other Prominent ADC Linkers

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Compound of Interest		
Compound Name:	CL2E-SN38	
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For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker's properties dictate the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic window. This guide provides an objective, data-driven comparison of the CL2E linker with other widely used ADC linkers, including the protease-cleavable valine-citrulline (VC) based linkers, non-cleavable SMCC linkers, and pH-sensitive hydrazone linkers.

The CL2E linker, developed by Immunomedics, is a cathepsin B-cleavable linker designed for enhanced stability and controlled intracellular drug release. It represents an evolution from the earlier CL2A linker, offering significant improvements in serum stability. This guide will delve into the structural and functional differences between these linkers, presenting available quantitative data to inform the selection process for ADC development.

Linker Structures and Mechanisms of Action

A fundamental understanding of the linker's structure and its corresponding payload release mechanism is crucial for interpreting performance data.

CL2E Linker

The CL2E linker is a dipeptide-based linker that connects the payload to the antibody. Its design incorporates a maleimide group for conjugation to antibody cysteine residues, a phenylalanine-lysine (Phe-Lys) dipeptide that is a substrate for the lysosomal protease



cathepsin B, a self-immolative para-aminobenzyl alcohol (PABC) spacer, and an N,N'-dimethylethylenediamine unit that connects to the hydroxyl group of the payload, such as the 10-OH position of SN-38.[1] This design is intended to provide high stability in systemic circulation and efficient, targeted release of the payload within the cancer cell's lysosome.



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References

- 1. books.rsc.org [books.rsc.org]
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